![molecular formula C29H48O B1239253 24Z-ethylidene-cholest-5-en-3-ol](/img/structure/B1239253.png)
24Z-ethylidene-cholest-5-en-3-ol
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Overview
Description
24Z-ethylidene-cholest-5-en-3-ol is a steroid. It derives from a hydride of a stigmastane.
Scientific Research Applications
1. Biomarker in Marine Biogeochemical Studies
(24Z)-ethylidene-cholest-5-en-3-ol, as a sterol compound, has been identified in various marine organisms and sediments. It serves as a potential biomarker in marine biogeochemical studies, helping to trace the sources and history of organic matter. For instance, it was found to be a major component in green-tide forming macroalga Ulva prolifera and was proposed as a biomarker for green algae in green-tide studies. Its presence alongside other sterols in brown-tide forming pelagophyte Aureococcus anophagefferens suggests its utility in representing certain types of harmful algal blooms (HABs) (Geng et al., 2017).
2. Paleoceanographic Studies
Sterols, including (24Z)-ethylidene-cholest-5-en-3-ol, have been used to understand the past marine conditions. Studies analyzing marine sediment cores for sterol content and carbon isotopic composition provide insights into the source of organic matter over thousands of years. This sterol's isotopic composition has been used to differentiate between marine algae and terrestrial plant origins, reflecting the paleoclimatic changes around marine environments (Matsumoto et al., 2001).
3. Chemical Constituents of Marine and Terrestrial Organisms
The compound has been identified as part of the chemical makeup of various marine and terrestrial organisms. Its identification in the green alga Halimeda incrassata and in sponge species like Dysidea fragilis and Hamigera hamigera underlines its widespread presence in marine biodiversity. These studies contribute to the understanding of the chemical ecology of these species and their interactions within their ecosystems (Liu, 2002); (Zhong et al., 2010); (Hassana & El-Sayeda, 2016).
4. Environmental and Geological Indicators
Sterols, including (24Z)-ethylidene-cholest-5-en-3-ol, serve as indicators in environmental and geological studies. They are part of the complex mix of lipids found in sediments and can indicate various natural and anthropogenic sources. Understanding the distribution and composition of sterols in environmental samples helps in deducing the biological and chemical processes that have occurred over time in those locations (Nakakuni et al., 2019).
properties
Product Name |
24Z-ethylidene-cholest-5-en-3-ol |
---|---|
Molecular Formula |
C29H48O |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20-,23?,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
OSELKOCHBMDKEJ-HRKULPSGSA-N |
Isomeric SMILES |
C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C)\C(C)C |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
synonyms |
(24E)-24-N-propylidenecholesterol 24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol 24Z-ethylidenecholest-5-en-3B-ol 28-isofucosterol delta(5)-avenasterol fucosterol fucosterol, (3beta)-isomer fucosterol, 28-(14)C-labeled cpd, (E)-isomer stigmasta-5,24-dien-3 beta-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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